molecular formula C13H16BrNO2 B2871909 2-(2-Bromophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one CAS No. 1889508-46-6

2-(2-Bromophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one

Cat. No.: B2871909
CAS No.: 1889508-46-6
M. Wt: 298.18
InChI Key: GTWHQTGOMPUWAS-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one is an organic compound that features a bromophenyl group and a hydroxypiperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromobenzaldehyde and 3-hydroxypiperidine.

    Formation of Intermediate: The 2-bromobenzaldehyde undergoes a condensation reaction with 3-hydroxypiperidine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: 2-(2-Bromophenyl)-1-(3-oxopiperidin-1-yl)ethanone.

    Reduction: 2-Phenyl-1-(3-hydroxypiperidin-1-yl)ethanone.

    Substitution: 2-(2-Aminophenyl)-1-(3-hydroxypiperidin-1-yl)ethanone.

Scientific Research Applications

2-(2-Bromophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The bromophenyl group may interact with aromatic residues in proteins, while the hydroxypiperidinyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-1-(3-hydroxypiperidin-1-yl)ethanone
  • 2-(2-Fluorophenyl)-1-(3-hydroxypiperidin-1-yl)ethanone
  • 2-(2-Iodophenyl)-1-(3-hydroxypiperidin-1-yl)ethanone

Uniqueness

2-(2-Bromophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This can influence the compound’s reactivity and interactions with biological targets, making it distinct from its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

2-(2-bromophenyl)-1-(3-hydroxypiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c14-12-6-2-1-4-10(12)8-13(17)15-7-3-5-11(16)9-15/h1-2,4,6,11,16H,3,5,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWHQTGOMPUWAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=CC=C2Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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